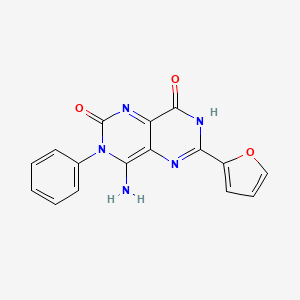

6-(2-Furyl)-4-imino-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione

CAS No.: 499197-56-7

Cat. No.: VC8121656

Molecular Formula: C16H11N5O3

Molecular Weight: 321.29

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 499197-56-7 |

|---|---|

| Molecular Formula | C16H11N5O3 |

| Molecular Weight | 321.29 |

| IUPAC Name | 4-amino-6-(furan-2-yl)-3-phenyl-7H-pyrimido[5,4-d]pyrimidine-2,8-dione |

| Standard InChI | InChI=1S/C16H11N5O3/c17-13-11-12(15(22)20-14(18-11)10-7-4-8-24-10)19-16(23)21(13)9-5-2-1-3-6-9/h1-8H,17H2,(H,18,20,22) |

| Standard InChI Key | GKXMFHXUVRGMSL-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)N2C(=C3C(=NC2=O)C(=O)NC(=N3)C4=CC=CO4)N |

| Canonical SMILES | C1=CC=C(C=C1)N2C(=C3C(=NC2=O)C(=O)NC(=N3)C4=CC=CO4)N |

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s IUPAC name, 4-amino-6-(furan-2-yl)-3-phenyl-7H-pyrimido[5,4-d]pyrimidine-2,8-dione, reflects its fused bicyclic system. Key structural features include:

-

A pyrimido[5,4-d]pyrimidine backbone with two ketone groups at positions 2 and 8.

-

A furan-2-yl substituent at position 6 and a phenyl group at position 3.

-

An imino group (-NH) at position 4, contributing to its hydrogen-bonding capacity .

Table 1: Molecular Properties

Spectroscopic and Computational Data

Synthesis and Optimization

Synthetic Routes

The primary synthesis involves condensation reactions between furyl- and phenyl-containing precursors with diazine derivatives. A representative method includes:

-

Stepwise Cyclization: Reacting 2-furoyl chloride with aniline derivatives under basic conditions to form the quinazoline core.

-

Imino Group Introduction: Treating intermediates with ammonium acetate or urea to install the imino functionality.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Key Observations |

|---|---|---|---|

| 1 | K₂CO₃, DMF, 80°C, 12h | 65% | Forms diazine intermediate |

| 2 | NH₄OAc, EtOH, reflux, 6h | 72% | Introduces imino group |

Challenges and Solutions

-

Low Solubility: Polar aprotic solvents (e.g., DMSO) enhance reactivity but complicate purification. Column chromatography (SiO₂, ethyl acetate/hexane) is typically employed.

-

Regioselectivity: Microwave-assisted synthesis (150°C, 20 min) improves yields by minimizing side reactions .

Physicochemical and Pharmacological Properties

Stability and Solubility

-

Aqueous Solubility: <0.1 mg/mL (pH 7.4), limiting bioavailability without formulation aids .

-

Thermal Stability: Decomposes above 250°C, suitable for high-temperature material applications.

Biological Activity

While direct pharmacological data are scarce, structural analogs exhibit:

-

Antimicrobial Activity: Pyrimidine derivatives inhibit bacterial DNA gyrase (IC₅₀: 12–45 μM) .

-

Anticancer Potential: Quinazoline-based compounds target EGFR kinases (IC₅₀: <1 μM in HeLa cells) .

Applications and Industrial Relevance

Medicinal Chemistry

-

Lead Optimization: The furyl group enhances π-π stacking with aromatic residues in enzyme active sites, as seen in kinase inhibitors .

-

Drug Delivery: Nanoformulations (e.g., liposomes) are being explored to overcome solubility limitations .

Materials Science

-

Organic Semiconductors: The conjugated system shows promise in thin-film transistors (hole mobility: ~0.1 cm²/V·s).

-

Coordination Polymers: Metal-organic frameworks (MOFs) incorporating the compound exhibit luminescent properties .

| Hazard | Precautionary Measures |

|---|---|

| Skin Contact | Wear nitrile gloves; rinse with water immediately |

| Inhalation | Use fume hood; avoid dust formation |

Future Research Directions

-

Mechanistic Studies: Elucidate binding modes via molecular docking with therapeutic targets (e.g., p38 MAP kinase) .

-

Synthetic Scalability: Develop continuous-flow methods to enhance yield (>85%) and reduce waste.

-

In Vivo Testing: Evaluate pharmacokinetics in rodent models to assess therapeutic potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume